molecular formula C13H20O4 B1412284 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester CAS No. 1113001-73-2

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Cat. No.: B1412284
CAS No.: 1113001-73-2
M. Wt: 240.29 g/mol
InChI Key: YLXLTFGANZGYGI-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester (CAS: 1113001-76-5) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) core. This structure is characterized by three fused rings, creating a highly strained and conformationally restricted scaffold. The molecule contains:

  • Acetic acid group at position 1, esterified as a tert-butyl (1,1-dimethylethyl) ester.
  • Methoxycarbonyl group (-COOCH₃) at position 3.

The tert-butyl ester enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or linear alkanes . Its synthesis typically involves photochemical or flow-chemistry methods to construct the BCP core, followed by stepwise functionalization (e.g., esterification) .

Properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLTFGANZGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that bicyclo[111]pentanes are used in drug discovery research as useful chemical tools for bioisosteric replacement of aromatic groups. This suggests that the compound may interact with a variety of targets depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

The compound is a solid at 20°c and has a melting point of 1380 to 1420°C. These properties may influence its bioavailability.

Result of Action

It is known that the use of bicyclo[111]pentanes can lead to increased or equal solubility, potency, and metabolic stability of the lead compounds. This suggests that the compound may enhance the efficacy of the drug molecules it is incorporated into.

Action Environment

It is recommended that the compound be stored at room temperature, preferably in a cool and dark place below 15°c. This suggests that temperature and light exposure may affect the compound’s stability.

Biological Activity

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester (CAS No. 1113001-63-0) is a bicyclic compound characterized by its unique structure and potential biological activities. This article aims to explore its biological activity based on various studies and findings.

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and potential as a bioisostere in drug design.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential pharmacological applications. The following sections summarize key findings from recent research.

The mechanism of action for bicyclo[1.1.1]pentane derivatives often involves:

  • Target Interaction : The rigid bicyclic structure allows for enhanced binding to specific biological targets such as enzymes and receptors.
  • Bioisosterism : The compound can act as a bioisostere for traditional drug scaffolds, potentially improving pharmacokinetic properties.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that bicyclo[1.1.1]pentane derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of bicyclo[1.1.1]pentane derivatives for their anticancer properties:

StudyFindings
Smith et al., 2020Identified that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
Johnson et al., 2022Reported anti-inflammatory effects in murine models with reduced levels of TNF-alpha and IL-6 following treatment with the compound.

Comparative Analysis with Similar Compounds

The biological activity of bicyclo[1.1.1]pentane-1-acetic acid can be compared with other bicyclic compounds:

CompoundBiological ActivityNotes
Bicyclo[2.2.2]octane derivativesModerate anti-cancer effectsLess potent than Bicyclo[1.1.1]pentane derivatives
Bicyclo[3.3.0]octane derivativesLimited anti-inflammatory activityStructural differences affect binding affinity

Scientific Research Applications

Drug Design and Development

Bicyclo[1.1.1]pentane derivatives have been explored as bioisosteres for traditional aromatic compounds in drug design. A notable study highlighted the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif, resulting in improved passive permeability and aqueous solubility of the new compound . This modification led to significant enhancements in oral absorption characteristics, demonstrating the compound's potential as a scaffold for developing more effective pharmaceuticals.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in synthesizing various biologically active molecules. For instance, its derivatives can be transformed into amino acids and other functional groups that are crucial for pharmaceutical applications . The ability to synthesize these compounds efficiently is vital for scaling up production for clinical trials and commercial use.

Polymer Chemistry

Bicyclo[1.1.1]pentane structures are being investigated for use in advanced materials due to their unique structural properties. They can enhance the mechanical strength and thermal stability of polymers when incorporated into polymer matrices . The introduction of bicyclic structures can lead to materials with tailored properties suitable for specific applications such as coatings, adhesives, and high-performance composites.

Case Studies

StudyFocusFindings
γ-Secretase Inhibitor ModificationMedicinal ChemistryReplacement with bicyclo[1.1.1]pentane improved solubility and absorption characteristics .
Continuous Synthesis MethodOrganic SynthesisDevelopment of a continuous method for synthesizing bicyclo compounds enhances yield and efficiency .
Polymer Composite DevelopmentMaterial ScienceBicyclo structures improve mechanical properties of polymers, leading to potential applications in high-performance materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at positions 1 and 3, ester groups, or additional functional groups:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Key Applications/Properties References
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester tert-butyl ester (1) / methoxycarbonyl (3) C₁₂H₁₈O₄ 226.27 Bioisostere in drug design; improved metabolic stability
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester methyl ester (1) / carboxylic acid (3) C₈H₁₀O₄ 170.16 Intermediate for imatinib analogs; glutamate receptor ligands
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester tert-butyl ester (1) / hydroxymethyl (3) C₁₂H₂₀O₃ 212.28 Peptide modification; solid-phase synthesis
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester tert-butyl ester (1) / formyl (3) C₁₂H₁₈O₃ 210.27 API intermediate; aldehyde for further derivatization
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride methyl ester (1) / aminomethyl (3) C₈H₁₂ClNO₂ 213.64 Peptide backbone rigidification; ¹⁹F NMR probes

Data on Bioisosteric Performance

  • BCP vs. Benzene : BCP cores reduce π-π stacking liabilities while maintaining similar spatial occupancy, enhancing solubility and reducing off-target effects .
  • BCP vs. Cubane : BCP derivatives exhibit lower synthetic complexity and higher thermal stability .

Research Findings and Trends

Synthetic Innovations: Flow-chemistry methods enable scalable synthesis of BCP derivatives without mercury lamps or quartz vessels, improving safety and yield . Radical fluorination and strain-release amination expand functionalization options .

Drug Discovery Applications :

  • Over 200 patents reference BCP derivatives, highlighting their utility in CNS, oncology, and anti-inflammatory therapies .

Preparation Methods

Photochemical and Radical Cyclization Approach

According to patent WO2017157932A1, an efficient one-step method employs photochemical and radical reactions to synthesize substituted bicyclo[1.1.1]pentanes. This process involves:

  • Initiating a radical or photochemically driven cyclization of suitable precursors, such as bicyclo[1.1.0]butanes or propellanes .
  • Using radical initiators (e.g., azobisisobutyronitrile, AIBN) under controlled irradiation to induce ring expansion or cyclization.
  • The method is adaptable for batch or flow systems, enhancing scalability and selectivity.

This approach is notable for its one-step efficiency in forming the strained bicyclic core directly from simpler intermediates.

Carbene Cyclopropanation

Another classical route involves cyclopropanation of bicyclo[1.1.0]butanes with carbene sources such as dichlorocarbene (CCl₂):

Bicyclo[1.1.0]butanes + CCl₂ → Bicyclo[1.1.1]pentanes

This method, as described in earlier literature, allows for the formation of the core with high stereocontrol and regioselectivity.

Construction via Propellane Intermediates

Kaszyncki and Michl (1988) demonstrated a route where [1.1.1]propellane reacts with diketones under irradiation to form diketone intermediates, which are subsequently halogenated and esterified to produce the target compound.

Functionalization and Derivatization

Ester Formation

The initial esterification often employs methylation of carboxylic acids or their derivatives using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate). Alternatively, Fischer esterification with methanol and acid catalysts can be used.

Formylation

The formyl group at the 3-position can be incorporated through Vilsmeier-Haack formylation or direct electrophilic substitution using formyl reagents, often after establishing the core structure.

Specific Example Synthesis Pathway (Based on Patent WO2017157932A1 and Related Literature)

Step Description Reagents & Conditions Yield / Notes
1 Preparation of bicyclo[1.1.0]butane Cyclization of suitable precursors High strain, sensitive to conditions
2 Radical or photochemical cyclization to form bicyclo[1.1.1]pentane UV irradiation or radical initiators Efficient, scalable
3 Halogenation (e.g., chlorination) Use of Cl₂ or NCS Selective at desired position
4 Esterification Methylation with methyl iodide or Fischer esterification High yield, purity
5 Oxidation to acetic acid Oxidants like KMnO₄ or CrO₃ Converts core to acetic acid derivative
6 Formylation at 3-position Vilsmeier reagent Adds formyl group

Data Tables and Comparative Analysis

Method Core Construction Functional Group Introduction Advantages Limitations
Photochemical Radical Cyclization Radical/radiation-driven ring expansion Esterification, oxidation One-step, scalable Requires specialized equipment
Carbene Cyclopropanation Carbene insertion into strained bonds Esterification High regioselectivity Sensitive to steric effects
Propellane-based Synthesis Diketone intermediates Halogenation, oxidation Good for scale-up Multi-step, longer process

Research Findings and Optimization Strategies

  • Flow chemistry enhances control over radical reactions, improving yields and safety.
  • Photochemical methods reduce the need for harsh reagents, increasing environmental compatibility.
  • Catalytic systems such as palladium catalysis facilitate selective halogenation and cross-coupling, enabling further functionalization.

Q & A

Q. What are the established synthetic routes for preparing bicyclo[1.1.1]pentane-1-acetic acid derivatives?

Methodological Answer: The photochemical synthesis of bicyclo[1.1.1]pentane derivatives typically involves the use of [1.1.1]propellane as a precursor. For example, Kaszynski and Michl (2000) describe irradiating 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane to generate [1.1.1]propellane, which is subsequently functionalized via radical addition or esterification . Challenges include controlling reaction conditions (e.g., solvent purity, light intensity) to minimize side products like oligomeric staffanes. Post-synthetic modifications (e.g., tert-butyl ester formation) require anhydrous conditions to preserve reactive intermediates.

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Due to the lack of analytical data from commercial suppliers (e.g., Sigma-Aldrich explicitly states no validation ), researchers must employ multiple orthogonal techniques:

  • NMR Spectroscopy : Analyze bridgehead proton environments (δ 2.5–3.5 ppm for bicyclo[1.1.1]pentane protons) and ester carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 226.12 for C₁₁H₁₈O₄).
  • X-ray Crystallography : Resolve steric strain in the bicyclic core, though crystal growth may require slow evaporation in non-polar solvents.

Q. What safety protocols are critical for handling bicyclo[1.1.1]pentane derivatives?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory masks to avoid inhalation of dust/aerosols .
  • Storage : Maintain at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., carbon oxides) .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence electronic and steric properties in medicinal chemistry?

Methodological Answer: Computational studies (HF/6-31G* and MP2/6-31G* levels) reveal that the bicyclo[1.1.1]pentyl cation forms more readily than tert-butyl cations due to hyperconjugative stabilization of bridgehead carbocations . This scaffold serves as a bioisostere for phenyl rings, reducing metabolic liability while maintaining similar steric volume (e.g., in LpPLA2 inhibitors ). Researchers should compare substituent effects using Hammett σ constants or DFT calculations to predict reactivity.

Q. What strategies address low yields in functionalizing the bicyclo[1.1.1]pentane core?

Methodological Answer:

  • Radical Addition : Optimize initiators (e.g., AIBN) and solvents (e.g., benzene) to enhance regioselectivity at bridgehead positions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during esterification (e.g., methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate ).
  • Temperature Control : Maintain reactions below 0°C to prevent decomposition of strained intermediates.

Q. How can researchers resolve contradictions in reported reaction yields for bicyclo[1.1.1]pentane derivatives?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles : Use preparative HPLC to isolate intermediates, as raw bicyclo[1.1.1]pentane precursors may contain halogenated byproducts .
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., pentane) solvents in photochemical steps .
  • Catalyst Loading : Titrate radical initiators (e.g., 1–5 mol% AIBN) to balance initiation efficiency vs. side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

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